1-(2,4-Dimethoxyphenyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione
Description
1-(2,4-Dimethoxyphenyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative characterized by a 2,4-dimethoxyphenyl substituent at the 1-position and a 4-ethylphenylamino group at the 3-position of the heterocyclic core. The 2,4-dimethoxy substitution on the phenyl ring may enhance lipophilicity and influence binding interactions, while the 4-ethylphenylamino group introduces steric and electronic effects critical for target engagement .
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-ethylanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-4-13-5-7-14(8-6-13)21-16-12-19(23)22(20(16)24)17-10-9-15(25-2)11-18(17)26-3/h5-11,16,21H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYDWYLOBKDQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Amination: The 4-ethylphenylamino group is introduced through nucleophilic substitution reactions, often using amines and suitable leaving groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Key Chemical Reactions and Mechanisms
| Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄), acidic medium | Functional group modification (e.g., ketone formation) |
| Reduction | Lithium aluminum hydride (LiAlH₄), anhydrous ether | Reduction of carbonyl groups to alcohols or amines |
| Substitution | Sodium methoxide (NaOMe), methanol solvent | Introduction of substituents via nucleophilic displacement |
| Amidation | Carbodiimides (e.g., EDCl), coupling agents | Formation of amide bonds during cyclization |
Structural and Reactivity Insights
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Molecular Formula : C₂₄H₂₆N₂O₅ (hypothetical, extrapolated from similar structures)
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Key Functional Groups :
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Pyrrolidine-2,5-dione core (two ketone groups).
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Aromatic substituents: 2,4-dimethoxyphenyl (electron-donating) and 4-ethylphenylamino (electron-rich amine).
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Reactivity Trends :
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The ketones in the pyrrolidine ring may undergo nucleophilic attack or enolate formation under basic conditions.
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The amino group could participate in alkylation, acylation, or oxidation reactions.
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The dimethoxyphenyl substituent may influence solubility and electronic effects due to methoxy electron-donating groups .
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Research Findings and Implications
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Structure-Activity Relationships (SAR) :
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Substituent variations (e.g., alkyl chain length, aromatic substituents) significantly affect biological activity, as observed in analogous pyrrolidine derivatives. For example, phenyl ketone derivatives with 3-carbon alkyl chains showed enhanced PARP-1 inhibition compared to shorter chains .
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Electron-donating groups (e.g., methoxy) on aromatic rings may stabilize intermediates or enhance binding affinity to targets.
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Stability and Solubility :
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The compound likely exhibits moderate stability under standard conditions but may degrade under extreme pH or thermal stress.
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Solubility is influenced by solvent polarity, with better solubility in organic solvents due to aromatic substituents.
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Mechanistic Insights :
Characterization and Analytical Methods
Common techniques for analyzing this compound include:
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NMR spectroscopy : To confirm aromatic substitution patterns and pyrrolidine ring integrity.
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LC-MS : For purity assessment and molecular weight verification.
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IR spectroscopy : To identify carbonyl (C=O) stretches and amino (N-H) vibrations.
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X-ray crystallography : To determine stereochemistry and solid-state structure .
Scientific Research Applications
Synthesis Techniques
Recent advancements in synthetic methodologies have facilitated the production of this compound. Notably, innovative approaches such as one-pot reactions and modifications to existing synthetic pathways have been explored. For instance, a study highlighted the use of oxidative decarboxylation-Friedel-Crafts reactions for synthesizing similar pyrrolidine derivatives, which may be adapted for 1-(2,4-Dimethoxyphenyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione .
Biological Activities
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Anticancer Activity
- Mechanism : Compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. Studies indicate that these compounds can induce apoptosis and inhibit cell proliferation by disrupting the cell cycle.
- Case Study : Research on similar pyrrolidine derivatives has shown enhanced cytotoxicity against breast cancer cells (MCF-7) and glioblastoma cells (U-87), suggesting that modifications in the molecular structure can lead to improved anticancer properties .
- Antioxidant Properties
- Neuropharmacological Effects
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Antimicrobial Activity
- The presence of specific functional groups within the compound suggests potential antimicrobial efficacy against bacterial and fungal pathogens. Research indicates that related compounds have shown activity against Staphylococcus aureus and Candida albicans through mechanisms involving membrane disruption .
Mechanism of Action
The mechanism by which 1-(2,4-Dimethoxyphenyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes, receptors, and proteins. The specific pathways depend on the context of its application. For example, in medicinal chemistry, it may act as an inhibitor or activator of specific enzymes, modulating biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aryl Substituents
1-(2,4-Dimethoxyphenyl)-3-mercaptopyrrolidine-2,5-dione (Compound 21)
- Structure: Differs by replacing the 4-ethylphenylamino group with a mercapto (-SH) group at position 3.
- Synthesis : Prepared via reaction of 2,4-dimethoxyaniline with thiosuccinic acid .
- Properties: Exhibits lower polarity (transparent viscous solid) compared to crystalline analogues.
2.1.2. 1-(4-Chlorophenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione
- Structure: Features a 4-chlorophenyl group at position 1 and a 4-methylphenylamino group at position 3.
- Methyl groups may offer moderate steric hindrance .
2.1.3. 1-(4-Methoxyphenyl)-3-(2-aminoethylsulfanyl)pyrrolidine-2,5-dione
- Structure : Contains a 4-methoxyphenyl group and a sulfanyl-ethylamine side chain.
- Bioactivity: The sulfanyl group may confer antioxidant or metal-chelating properties, distinct from the ethylphenylamino group’s receptor-targeting role .
Functional Analogues with Varying Linkers and Substituents
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives
- Structure : Thiophene ring at position 3 with methyl substituents.
- Anticonvulsant Activity : Derivatives with propyl linkers (e.g., compound 4) showed ED₅₀ values of 62.14 mg/kg in MES tests, outperforming valproic acid (ED₅₀ = 270 mg/kg). The thiophene moiety enhances π-π stacking in ion channels .
- Comparison: The target compound’s 4-ethylphenylamino group lacks the conjugated thiophene system, which may reduce sodium/calcium channel modulation efficacy .
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Derivatives
- Structure : Indole ring at position 3.
- Receptor Binding: Demonstrated dual affinity for serotonin transporters (SERT) and 5-HT₁A receptors (Ki = 3.2 nM for 5-HT₁A). The indole’s planar structure facilitates receptor penetration, unlike the ethylphenylamino group’s linearity .
Substitution Effects on Bioactivity
Research Findings and Implications
- Synthetic Flexibility : The pyrrolidine-2,5-dione core allows modular substitution, enabling optimization of pharmacokinetic properties. For example, ethyl groups enhance lipophilicity, while methoxy groups improve solubility .
- Activity Trends: Anticonvulsant Efficacy: Linker length and substituent electronic properties (e.g., trifluoromethyl, chlorine) correlate with enhanced activity in MES and 6 Hz tests . Receptor Affinity: Aromatic amino groups (e.g., 4-ethylphenylamino) may target G-protein-coupled receptors, whereas thiol/sulfanyl groups favor enzyme inhibition .
- Unresolved Questions : The target compound’s specific biological targets remain uncharacterized. Docking studies (e.g., AutoDock4 ) could predict interactions with ion channels or neurotransmitter transporters.
Biological Activity
The compound 1-(2,4-Dimethoxyphenyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dimethoxyphenyl derivatives with pyrrolidine-2,5-dione frameworks. Various synthetic pathways have been explored to optimize yield and purity, often employing catalysts such as acetic acid and solvents like methanol to facilitate the formation of the desired structure.
Antioxidant Activity
Research indicates that compounds bearing similar structural motifs exhibit significant antioxidant properties. For instance, derivatives of pyrrolidine-2,5-dione have shown effective DPPH radical scavenging activity. In a comparative study, certain derivatives demonstrated antioxidant activity exceeding that of ascorbic acid by up to 1.4 times .
| Compound | DPPH Scavenging Activity (IC50) | Comparison with Ascorbic Acid |
|---|---|---|
| Compound A | 30 µM | 1.4 times higher |
| Compound B | 35 µM | Comparable |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have demonstrated that pyrrolidine derivatives can inhibit the growth of human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The cytotoxicity was assessed using MTT assays, revealing that certain derivatives were more effective against U-87 cells than MDA-MB-231 cells .
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| U-87 | TBD | Doxorubicin (10 µM) |
| MDA-MB-231 | TBD | Doxorubicin (15 µM) |
The mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through several pathways:
- Inhibition of Aromatase : Similar pyrrolidine derivatives have been shown to inhibit human placental aromatase effectively .
- Interaction with Cancer Pathways : Molecular docking studies suggest potential interactions with key proteins involved in cancer cell proliferation and survival.
Case Studies
Several case studies highlight the efficacy of similar compounds in preclinical settings:
- Study on Aromatase Inhibition : A series of pyrrolidine derivatives were synthesized and tested for their ability to inhibit aromatase activity, showing promising results comparable to established inhibitors .
- Anticancer Efficacy : In vitro studies demonstrated that specific modifications to the pyrrolidine structure enhanced cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
